

physicochemical properties of isopropyl myristate for drug delivery

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Compound of Interest

Compound Name: *Isopropyl myristate*

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An In-depth Technical Guide to **Isopropyl Myristate** for Drug Delivery

Introduction

Isopropyl myristate (IPM) is an ester of myristic acid and isopropyl alcohol, widely recognized in the pharmaceutical and cosmetic industries for its unique physicochemical properties.[1][2] It is a non-greasy emollient, solvent, and penetration enhancer, making it a versatile excipient in topical and transdermal drug delivery systems.[3][4][5] This technical guide provides a comprehensive overview of the physicochemical properties of IPM and its applications in drug delivery, with a focus on experimental evaluation and mechanisms of action.

Physicochemical Properties of Isopropyl Myristate

IPM's efficacy in pharmaceutical formulations is directly linked to its physical and chemical characteristics. It is a clear, colorless, and practically odorless liquid with low viscosity. These properties contribute to its excellent spreadability and favorable sensory profile in topical products. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of **Isopropyl Myristate**

Property	Value	References
Chemical Formula	C ₁₇ H ₃₄ O ₂	
Molecular Weight	270.45 g/mol	
Appearance	Clear, colorless, oily liquid	
Odor	Practically odorless	
Density	0.85 g/cm ³ (at 20°C)	
Melting Point	−0 - 3 °C	
Boiling Point	140 °C (at 3 hPa)	
Viscosity	5.58 mPa·s (at 20°C)	
Refractive Index	1.432 – 1.436 (at 20°C)	
Solubility	Soluble in ethanol, acetone, chloroform; Immiscible with water	
Saponification Value	202 – 212	
Acid Value	< 1.0	
Flash Point	≥ 150 °C	

Role and Applications in Drug Delivery

IPM serves multiple functions in drug delivery systems, primarily for topical and transdermal applications.

- **Solvent and Co-solvent:** IPM's lipophilic nature makes it an excellent solvent for many poorly water-soluble active pharmaceutical ingredients (APIs). It is frequently used in the oil phase of emulsions and microemulsions to dissolve hydrophobic drugs.
- **Emollient:** As an emollient, IPM softens and soothes the skin, which improves patient compliance and the aesthetic feel of topical formulations without leaving a greasy residue.

- **Penetration Enhancer:** This is one of the most critical roles of IPM in drug delivery. It enhances the permeation of APIs across the stratum corneum, the primary barrier of the skin. This property is vital for the efficacy of transdermal patches, creams, and gels.

IPM is incorporated into a variety of dosage forms, including creams, lotions, ointments, transdermal patches, and nanoemulsions.

Mechanism of Skin Penetration Enhancement

The primary mechanism by which IPM enhances skin penetration is through its interaction with the lipid matrix of the stratum corneum. IPM integrates into the lipid bilayer, disrupting its highly ordered structure and increasing its fluidity. This disruption creates transient pores or channels, allowing drug molecules to diffuse more easily into deeper skin layers.



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Caption: Logical relationship of IPM's mechanism as a skin penetration enhancer.

Key Experimental Protocols

Evaluating the performance of IPM in a drug delivery system requires specific in vitro and ex vivo experiments.

Drug Solubility Determination

This protocol determines the maximum amount of a drug that can be dissolved in IPM, a critical parameter for formulation development.

Methodology: Shake-Flask Method

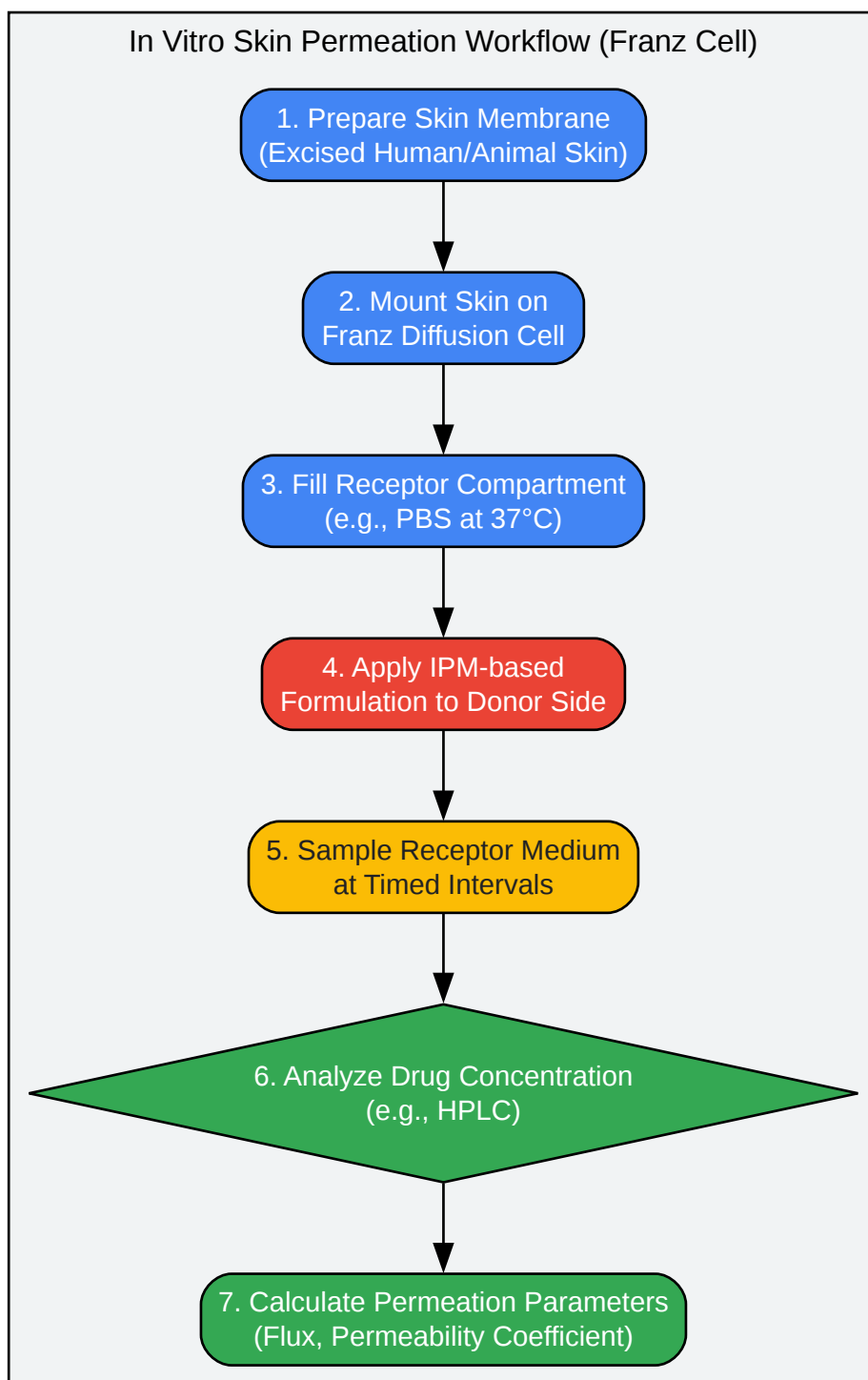
- **Preparation:** Add an excess amount of the solid drug to a known volume of **isopropyl myristate** in a sealed container (e.g., a glass vial).
- **Equilibration:** Place the container in a shaker bath set at a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
- **Separation:** After agitation, centrifuge the samples at high speed to separate the undissolved drug from the saturated solution.
- **Quantification:** Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., methanol, ethanol).
- **Analysis:** Analyze the concentration of the drug in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
- **Calculation:** Calculate the solubility based on the measured concentration and the dilution factor.

In Vitro Skin Permeation Studies

This experiment assesses the rate and extent of drug permeation through a skin model, evaluating IPM's effectiveness as a penetration enhancer.

Methodology: Franz Diffusion Cell Assay

- **Membrane Preparation:** Use excised human or animal (e.g., rat, pig) skin as the membrane. Shave the hair and remove subcutaneous fat. Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.
- **Receptor Medium:** Fill the receptor compartment with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4), ensuring no air bubbles are trapped beneath the skin. The receptor medium should be continuously stirred and maintained at 37°C. Sink conditions should be maintained, meaning the drug concentration in the receptor medium should not exceed 10% of its saturation solubility in that medium.
- **Formulation Application:** Apply a precise amount of the IPM-containing formulation to the surface of the skin in the donor compartment.
- **Sampling:** At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace them with an equal volume of fresh, pre-warmed receptor medium.
- **Analysis:** Analyze the drug concentration in the collected samples using a validated analytical method like HPLC.
- **Data Analysis:** Plot the cumulative amount of drug permeated per unit area against time. The slope of the linear portion of the plot represents the steady-state flux (J_{ss}).



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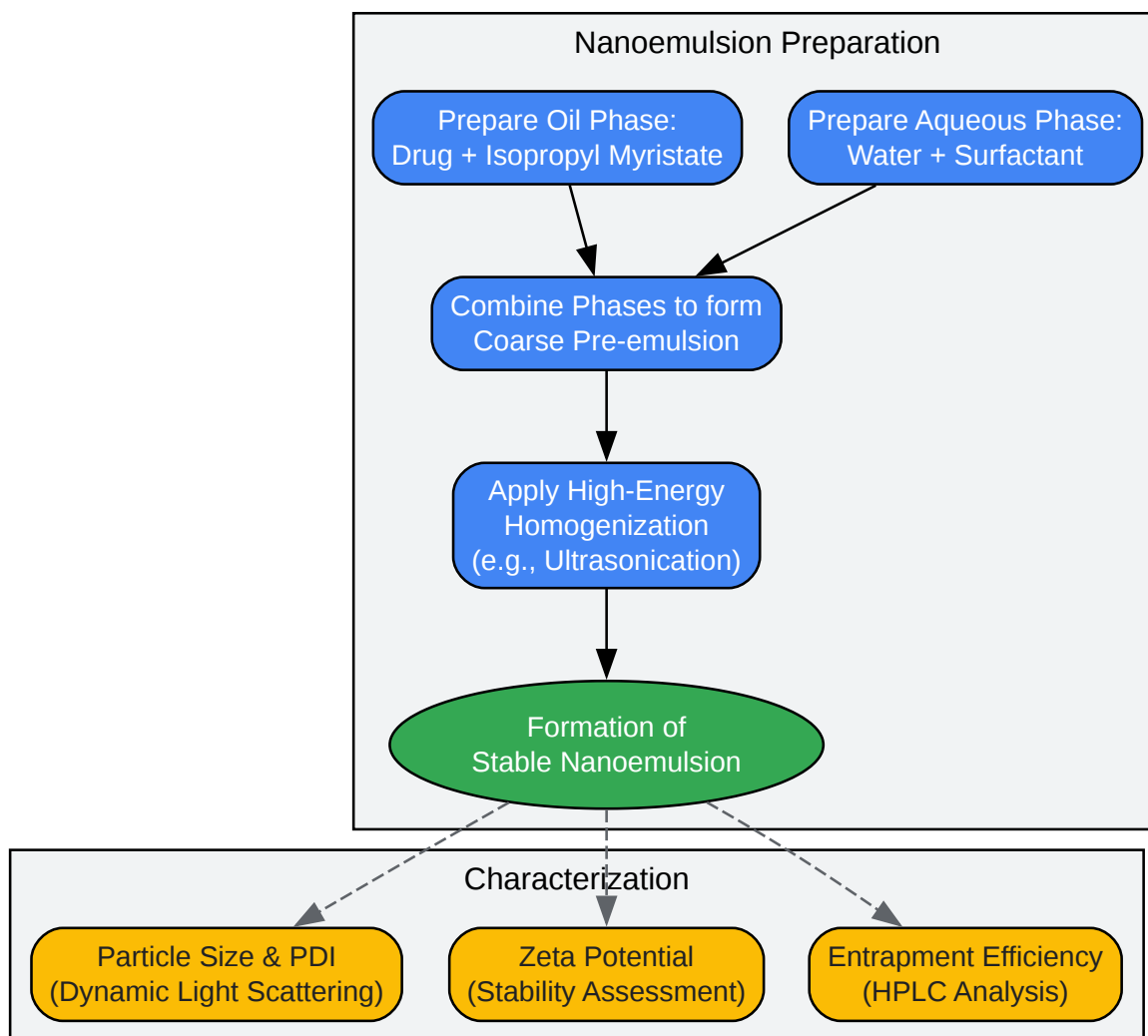
Caption: Experimental workflow for in vitro skin permeation studies using a Franz cell.

Nanoemulsion Preparation and Characterization

IPM is commonly used as the oil phase in nanoemulsions for enhancing the solubility and bioavailability of lipophilic drugs.

Methodology: High-Energy Emulsification

- Phase Preparation:
 - Oil Phase: Dissolve the lipophilic drug in **isopropyl myristate**.
 - Aqueous Phase: Dissolve a hydrophilic surfactant (e.g., Tween 80) and potentially a co-surfactant in purified water.
- Pre-emulsion Formation: Gradually add the oil phase to the aqueous phase (or vice versa) under gentle magnetic stirring to form a coarse, milky pre-emulsion.
- Homogenization: Subject the pre-emulsion to a high-energy homogenization process, such as high-pressure homogenization or ultrasonication, for a specific duration and intensity. This process breaks down the large oil droplets into the nano-size range (typically 20-200 nm).
- Characterization:
 - Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). A smaller particle size and a low PDI (<0.3) are desirable.
 - Zeta Potential: Determine using DLS to assess the surface charge and predict the physical stability of the nanoemulsion. Higher absolute values (e.g., $> |30|$ mV) indicate better stability.
 - Drug Content and Entrapment Efficiency: Quantify the amount of drug in the formulation and the percentage of the initial drug that is successfully encapsulated within the oil droplets.



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Caption: Experimental workflow for preparing and characterizing an IPM-based nanoemulsion.

Safety and Toxicological Profile

Isopropyl myristate is generally regarded as a nontoxic and nonirritant material in the concentrations used in topical pharmaceutical and cosmetic products.

- **Dermal Irritation:** Acute dermal toxicity tests show minimal irritation and low sensitization potential. However, at high concentrations or under occlusive conditions, it may cause mild irritation.

- **Systemic Absorption:** Systemic absorption of IPM through the skin is minimal. It is rapidly metabolized into myristic acid and isopropanol, which are naturally occurring substances in the body.
- **Safety Assessments:** The Cosmetic Ingredient Review (CIR) panel has classified IPM as safe for its intended use in cosmetic formulations.

Conclusion

Isopropyl myristate is a multifunctional excipient with a well-established safety profile and a crucial role in the development of topical and transdermal drug delivery systems. Its favorable physicochemical properties, including low viscosity, high solvent capacity for lipophilic drugs, and proven efficacy as a skin penetration enhancer, make it an invaluable tool for formulation scientists. Understanding its mechanism of action and the experimental protocols required to evaluate its performance allows researchers to effectively harness its potential to improve the delivery and efficacy of therapeutic agents.

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References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. The Science Behind Isopropyl Myristate: Structure, Function, and Applications | Niran Chemical [niranchemical.com]
- 3. Isopropyl Myristate - CD Formulation [formulationbio.com]
- 4. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 5. Isopropyl Myristate: The Essential Ingredient for Cosmetics, Pharmaceuticals, and More [silverfernchemical.com]
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